molecular formula C19H22FN3O4 B2531506 3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-03-7

3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2531506
CAS No.: 1021067-03-7
M. Wt: 375.4
InChI Key: YTBKSTCLMYSHIN-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that features a spirocyclic structure

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride.

    Introduction of the oxolane-2-carbonyl group: This step often involves the reaction of the spirocyclic intermediate with oxolane-2-carbonyl chloride under basic conditions.

    Attachment of the 4-fluorophenylmethyl group: This final step can be accomplished through a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with 4-fluorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions may modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 3-[(4-bromophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

The presence of the 4-fluorophenyl group in 3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h3-6,15H,1-2,7-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBKSTCLMYSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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